molecular formula C15H12O3 B1222992 (2S)-2-(3-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 334707-47-0

(2S)-2-(3-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1222992
CAS No.: 334707-47-0
M. Wt: 240.25 g/mol
InChI Key: JVSPTYZZNUXJHN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3'-hydroxyflavanone is a 3'-hydroxyflavanone.

Scientific Research Applications

Green Synthesis Techniques

A study by Rafique et al. (2017) describes a greener protocol for synthesizing 3-Se/S-4H-chromen-4-ones, highlighting environmentally friendly approaches in chemical synthesis. This involves using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides under solvent-free conditions, emphasizing sustainable practices in the synthesis of chromen-4-ones (Rafique et al., 2017).

Spectroscopic Analysis and Molecular Modeling

A 2020 study by Al-Otaibi et al. conducted spectroscopic analysis and quantum mechanical studies on various flavonoid compounds, including 4H-chromen-4-one derivatives. This research aids in understanding the physicochemical properties and potential biological applications of these compounds (Al-Otaibi et al., 2020).

Photochemical Synthesis

Jindal et al. (2014) demonstrated a photochemical synthesis method for creating tricyclic compounds from 4H-chromen-4-ones. This study showcases innovative methods in chemical synthesis utilizing photoinduced reactions, expanding the utility of chromen-4-ones in various chemical transformations (Jindal et al., 2014).

Anti-Inflammatory Applications

Kiruthiga et al. (2020) explored the development of new Cyclooxygenase-2 inhibitors using flavone and flavanone scaffolds derived from chromen-4-one hybrids. This study indicates the potential of these compounds in creating anti-inflammatory agents (Kiruthiga et al., 2020).

Antimicrobial Properties

Research by Ashok et al. (2016) involved synthesizing novel pyrano[2,3-f]chromen-4-one derivatives and testing their antimicrobial activities. This highlights the significance of chromen-4-ones in the development of new antimicrobial agents (Ashok et al., 2016).

Properties

334707-47-0

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2S)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m0/s1

InChI Key

JVSPTYZZNUXJHN-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O

SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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